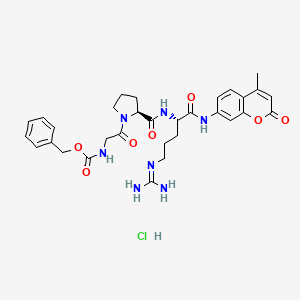

Z-Gly-Pro-Arg-AMC (hydrochloride)

Übersicht

Beschreibung

Z-Gly-Pro-Arg-AMC (Hydrochlorid): ist ein synthetisches Peptidsubstrat, das in der biochemischen Forschung weit verbreitet ist. Es ist ein fluorogenes Substrat für Enzyme wie Trypsin und Cathepsin K. Die Verbindung besteht aus einer Peptidsequenz (Z-Gly-Pro-Arg), die mit einem fluoreszierenden Molekül, 7-Amino-4-methylcumarin (AMC), verknüpft ist, und wird häufig zur Messung der Aktivität von Proteasen verwendet, indem die Freisetzung des fluoreszierenden AMC nach enzymatischem Spalten detektiert wird .

Wirkmechanismus

Target of Action

Z-Gly-Pro-Arg-AMC HCl is a fluorogenic substrate primarily for trypsin and cathepsin K . These enzymes play crucial roles in various biological processes. Trypsin is a serine protease that is involved in digestion, and cathepsin K is a lysosomal cysteine protease that is involved in bone remodeling and resorption .

Mode of Action

The compound interacts with its targets (trypsin and cathepsin K) by serving as a substrate. When cleaved by these enzymes, it releases a fluorescent product . This fluorescence can be measured and is directly proportional to the enzymatic activity, thereby allowing the determination of trypsin and cathepsin K activity .

Biochemical Pathways

The primary biochemical pathway affected by Z-Gly-Pro-Arg-AMC HCl is the proteolytic pathway. By acting as a substrate for trypsin and cathepsin K, it participates in protein digestion and bone remodeling processes respectively .

Result of Action

The cleavage of Z-Gly-Pro-Arg-AMC HCl by trypsin and cathepsin K results in the release of a fluorescent product. This fluorescence is a direct measure of the activity of these enzymes . Therefore, the primary molecular effect of this compound’s action is the generation of a fluorescent signal that correlates with enzymatic activity.

Biochemische Analyse

Biochemical Properties

Z-Gly-Pro-Arg-AMC hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes like trypsin and cathepsin K . The nature of these interactions is characterized by the compound’s ability to determine the enzymatic activities of trypsin and cathepsin K .

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Z-Gly-Pro-Arg-AMC hydrochloride exerts its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation . These interactions can lead to changes in gene expression .

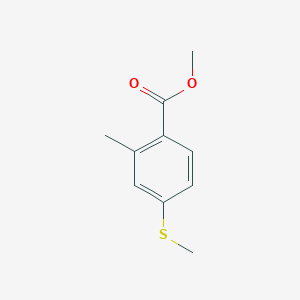

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Z-Gly-Pro-Arg-AMC (Hydrochlorid) beinhaltet den schrittweisen Aufbau der Peptidkette mittels Festphasenpeptidsynthese (SPPS). Der Prozess umfasst typischerweise die folgenden Schritte:

Anlagerung der ersten Aminosäure: an einen festen Harzträger.

Sequentielle Zugabe geschützter Aminosäuren: (Glycin, Prolin und Arginin) unter Verwendung von Kupplungsreagenzien wie N,N’-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt).

Abspaltung des Peptids: vom Harz und Entfernung der Schutzgruppen.

Kupplung des Peptids: an 7-Amino-4-methylcumarin (AMC) unter Verwendung eines geeigneten Kupplungsreagenzes.

Reinigung: des Endprodukts durch Hochleistungsflüssigchromatographie (HPLC).

Industrielle Produktionsverfahren: Die industrielle Produktion von Z-Gly-Pro-Arg-AMC (Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Automatisierung und Optimierung von SPPS sowie fortschrittliche Reinigungstechniken gewährleisten eine hohe Ausbeute und Reinheit der Verbindung .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Hydrolyse: Z-Gly-Pro-Arg-AMC (Hydrochlorid) wird hydrolysiert, wenn es von Proteasen wie Trypsin und Cathepsin K angegriffen wird. .

Fluoreszenzemission: Nach der Spaltung zeigt das freigesetzte AMC Fluoreszenz, die gemessen werden kann, um die Enzymaktivität zu bestimmen.

Häufige Reagenzien und Bedingungen:

Enzyme: Trypsin, Cathepsin K.

Puffer: Phosphatgepufferte Salzlösung (PBS), Tris-HCl-Puffer.

Bedingungen: Reaktionen werden typischerweise bei physiologischem pH-Wert (7,4) und Temperatur (37 °C) durchgeführt.

Hauptprodukte:

7-Amino-4-methylcumarin (AMC): Das Hauptprodukt, das bei der enzymatischen Spaltung des Peptidsubstrats entsteht

Wissenschaftliche Forschungsanwendungen

Chemie:

Enzymkinetik: Z-Gly-Pro-Arg-AMC (Hydrochlorid) wird verwendet, um die Kinetik von Proteasen zu untersuchen, indem die Geschwindigkeit der AMC-Freisetzung gemessen wird

Biologie:

Proteaseaktivitätsassays: Die Verbindung wird in Assays eingesetzt, um die Aktivität von Proteasen in verschiedenen biologischen Proben zu bestimmen

Medizin:

Drogen-Screening: Es wird in Hochdurchsatz-Screening-Assays verwendet, um potenzielle Inhibitoren von Proteasen zu identifizieren, die therapeutische Anwendungen haben könnten

Industrie:

Qualitätskontrolle: Die Verbindung wird in Qualitätskontroll-Assays verwendet, um die Aktivität von Proteasen in industriellen Enzympräparationen sicherzustellen

Wirkmechanismus

Mechanismus: Z-Gly-Pro-Arg-AMC (Hydrochlorid) wirkt als Substrat für Proteasen. Wenn das Enzym die Peptidbindung zwischen Arginin und AMC spaltet, wird das fluoreszierende AMC freigesetzt. Die Fluoreszenzintensität ist direkt proportional zur Enzymaktivität, was eine quantitative Messung ermöglicht .

Molekulare Ziele und Pfade:

Proteasen: Trypsin, Cathepsin K.

Pfade: Die Verbindung ist an Pfaden beteiligt, die mit dem Abbau und der Umlagerung von Proteinen zusammenhängen

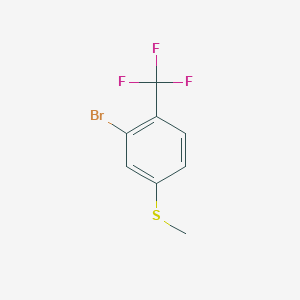

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Z-Gly-Pro-AMC: Ein ähnliches fluorogenes Substrat, das für verschiedene Proteasen verwendet wird.

Z-Leu-Leu-Leu-AMC: Ein weiteres fluorogenes Substrat, das für Cathepsin B und andere Proteasen verwendet wird.

Einzigartigkeit: Z-Gly-Pro-Arg-AMC (Hydrochlorid) ist aufgrund seiner spezifischen Peptidsequenz einzigartig, die es zu einem geeigneten Substrat für Trypsin und Cathepsin K macht. Seine hohe Empfindlichkeit und Spezifität für diese Enzyme machen es zu einem wertvollen Werkzeug in der biochemischen Forschung .

Eigenschaften

IUPAC Name |

benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H37N7O7.ClH/c1-19-15-27(40)45-25-16-21(11-12-22(19)25)36-28(41)23(9-5-13-34-30(32)33)37-29(42)24-10-6-14-38(24)26(39)17-35-31(43)44-18-20-7-3-2-4-8-20;/h2-4,7-8,11-12,15-16,23-24H,5-6,9-10,13-14,17-18H2,1H3,(H,35,43)(H,36,41)(H,37,42)(H4,32,33,34);1H/t23-,24-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIZWHSOXXZHRC-UKOKCHKQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38ClN7O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

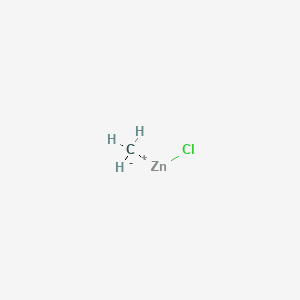

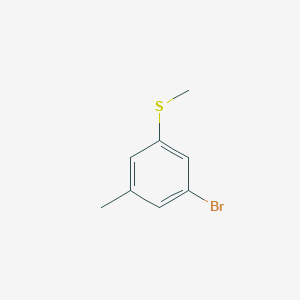

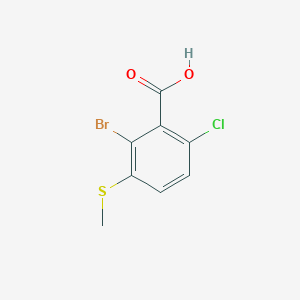

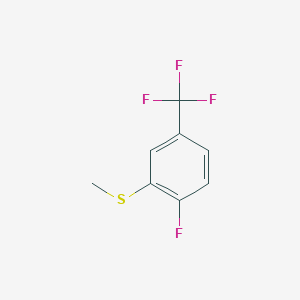

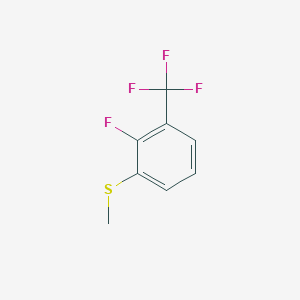

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide](/img/structure/B6354992.png)

![Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)strontium hydrate [Sr(FOD)2]](/img/structure/B6355021.png)